meso-Tetratolylporphyrin-Pt(II)
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H36N4Pt |
|---|---|
Molecular Weight |
863.9 g/mol |
IUPAC Name |
platinum(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Pt/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
KNZZQCQLHGPSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pt+2] |
Origin of Product |
United States |
Synthetic Methodologies and Ligand Design for Platinum Ii Meso Tetratolylporphyrin
Synthesis of meso-Tetratolylporphyrin (H2TTP) Precursor via Advanced Condensation Reactions
The foundational step in producing meso-Tetratolylporphyrin-Pt(II) is the synthesis of the free-base porphyrin, meso-tetratolylporphyrin (H2TTP). This is typically achieved through the condensation of p-tolualdehyde with pyrrole (B145914). Several methods have been established, each with its own advantages.
The Rothemund synthesis , one of the earliest methods, involves reacting the aldehyde and pyrrole in a sealed vessel at high temperatures over an extended period. wikipedia.org A more common and higher-yielding approach is the Lindsey synthesis , which involves a two-step process: the acid-catalyzed condensation of the reactants to form the porphyrinogen, followed by oxidation to the porphyrin. wikipedia.org This method offers greater control and access to a wider range of meso-substituted porphyrins.
The Adler-Longo method provides a one-pot synthesis by refluxing the reactants in an acidic solvent like propionic acid, open to the air, which acts as the oxidant. wikipedia.orgutrgv.edu While convenient, the yields can be moderate. nih.gov Modifications to the Adler method, such as using different acid catalysts like p-nitrobenzoic acid, have been explored to improve yields. researchgate.net
More contemporary, solvent-free approaches include mechanochemical synthesis , where grinding the reactants with an acid catalyst leads to the formation of the porphyrinogen, which is then oxidized. nih.gov Microwave-assisted synthesis, sometimes on a solid support like silica (B1680970) gel, offers a rapid route to H2TTP. utrgv.edunih.gov
A comparative overview of common H2TTP synthesis methods is presented below:
| Synthesis Method | Reactants | Conditions | Typical Yield | Reference |
| Rothemund | p-Tolualdehyde, Pyrrole | Sealed bomb, 150°C, 24h | Low | wikipedia.org |
| Adler-Longo | p-Tolualdehyde, Pyrrole | Refluxing propionic acid, air | 10-30% | nih.gov |
| Lindsey | p-Tolualdehyde, Pyrrole | Acid catalyst (e.g., BF3·OEt2), CH2Cl2, followed by oxidant (e.g., DDQ) | High | wikipedia.org |
| Mechanochemical | p-Tolualdehyde, Pyrrole | Grinding with acid catalyst, then oxidation | Comparable to Lindsey | nih.gov |
| Microwave-assisted | p-Tolualdehyde, Pyrrole | Microwave irradiation, often on silica gel | 1-10% | nih.gov |
Direct Metallation Techniques for Platinum(II) Incorporation into the Porphyrin Core
Once the H2TTP ligand is synthesized and purified, the next step is the insertion of a platinum(II) ion into the porphyrin core. This process, known as metallation, typically requires forcing conditions due to the rigidity of the porphyrin macrocycle.
A common method involves reacting H2TTP with a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K2PtCl4) or platinum(II) chloride (PtCl2), in a high-boiling point solvent like benzonitrile (B105546) or pyridine. researchgate.net The reaction is often carried out at reflux for an extended period to ensure complete metallation. Another platinum source that can be utilized is dichloro(cyclooctadiene)platinum(II) (Pt(cod)Cl2). researchgate.net
The general reaction can be summarized as: H2TTP + [Pt(II) source] → meso-Tetratolylporphyrin-Pt(II) + byproducts
The choice of solvent is crucial, as it must be able to dissolve both the porphyrin and the metal salt and remain stable at the high temperatures required for the reaction. The progress of the metallation can be monitored using UV-visible spectroscopy, observing the shift in the Soret and Q-bands of the porphyrin upon metal insertion.
Synthesis of Peripheral Platinum(II) Complexes on Functionalized meso-Tetratolylporphyrin Scaffolds
Beyond incorporating platinum into the porphyrin core, it is also possible to attach platinum(II) complexes to the periphery of the meso-tetratolylporphyrin scaffold. This approach allows for the creation of multinuclear complexes with potentially interesting electronic and catalytic properties.
One strategy involves the functionalization of the porphyrin, for example, through bromination at a meso-position, followed by an oxidative addition reaction. anu.edu.au In this method, a Pt(0) complex, such as Pt(PPh3)3, reacts with the brominated porphyrin to form a meso-η¹-porphyrinylplatinum(II) complex. anu.edu.au This creates a direct carbon-platinum bond at the periphery of the porphyrin ring.
Another sophisticated approach is the synthesis of pincer-type complexes. researchgate.net This involves designing a porphyrin ligand with chelating groups at the periphery that can coordinate to a platinum center. For instance, a porphyrin can be functionalized with pyridyl units near a meso-position, which can then react with a platinum salt like K2PtCl4 via C-H bond activation to form a cyclometalated Pt(II) complex. researchgate.net
Strategic Derivatization of meso-Tolyl Substituents for Tunable Properties
The tolyl groups at the meso-positions of the porphyrin offer a platform for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting platinum(II) complex.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings of tetraphenylporphyrins, a class of compounds to which H2TTP belongs, has been shown to significantly influence their properties. pdx.edunih.gov
Electron-donating groups (e.g., methoxy, amino) increase the electron density of the porphyrin π-system, which can lead to red-shifted absorption and emission spectra. pdx.eduyoutube.comstudypug.com They also generally make the porphyrin easier to oxidize.
Electron-withdrawing groups (e.g., nitro, cyano, carboxyl) decrease the electron density of the porphyrin ring, resulting in blue-shifted spectra and making the porphyrin more resistant to oxidation. pdx.eduyoutube.comstudypug.com
These modifications can be achieved by starting with a substituted p-tolualdehyde in the initial porphyrin synthesis or through post-synthetic modification of the tolyl groups. The "push-pull" effect, created by combining EDGs and EWGs on the same porphyrin scaffold, is a powerful strategy for directing charge flow in photoexcited states. nih.gov
| Group Type | Example Substituent | Effect on Porphyrin |
| Electron-Donating | -OCH3, -NH2 | Increases electron density, red-shifts spectra, easier oxidation |
| Electron-Withdrawing | -NO2, -COOH | Decreases electron density, blue-shifts spectra, harder oxidation |
Attachment of Extended Conjugated Systems
Extending the π-conjugated system of the porphyrin by attaching other chromophores to the tolyl groups can lead to materials with enhanced light-harvesting capabilities and interesting energy transfer properties. This can be achieved by introducing functional groups onto the tolyl rings that can then be used for coupling reactions.
For example, a formyl group can be introduced, which can then be converted to a vinyl or ethynyl (B1212043) group via reactions like the Wittig or Corey-Fuchs reaction. nih.govmdpi.com These unsaturated linkers can then be used to attach other aromatic systems through cross-coupling reactions. Another approach involves the synthesis of porphyrins bearing chromophores like naphthalimide, which can engage in efficient energy transfer with the porphyrin core. rsc.org
Catalytic Approaches in Platinum(II) Porphyrin Synthesis
The insertion of a platinum(II) ion into a porphyrin macrocycle, such as meso-tetratolylporphyrin, is a chemically demanding step. While catalytic methods are highly desirable for their efficiency and milder reaction conditions, the synthesis of platinum(II) porphyrins has traditionally been dominated by non-catalytic, high-temperature procedures.
The prevailing method for the synthesis of meso-tetratolylporphyrin-Pt(II) and related platinum porphyrins involves the reaction of the free-base porphyrin with a platinum(II) salt, most commonly platinum(II) chloride (PtCl₂), in a high-boiling point solvent. Benzonitrile is a frequently used solvent for this purpose due to its ability to solubilize the porphyrin and its high boiling point (191°C), which provides the necessary thermal energy for the reaction to proceed. The reaction typically requires prolonged heating under reflux conditions to achieve complete metalation. This method, while effective, often necessitates harsh conditions and can be slow.
In contrast to the well-developed catalytic systems for the insertion of other transition metals like zinc, copper, and palladium into porphyrins, dedicated catalytic approaches for the direct insertion of platinum(II) are not as established in the scientific literature. The challenges in developing such catalytic systems are manifold and include the kinetic inertness of many platinum(II) precursors and the potential for strong coordination of the catalyst to the porphyrin ring, which can lead to catalyst deactivation.
Research into more sustainable and efficient synthetic routes for metalloporphyrins has explored techniques such as microwave-assisted synthesis, sonochemistry, and mechanochemistry. nih.govnih.gov For instance, microwave activation has been shown to significantly accelerate the synthesis of some metalloporphyrins, including certain Pt(II) complexes, achieving high yields in significantly reduced reaction times compared to conventional heating. researchgate.net However, specific, detailed catalytic protocols for meso-tetratolylporphyrin-Pt(II) remain less common.
Advanced Structural Characterization and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of Platinum(II) meso-Tetratolylporphyrin Complexes
Single-crystal X-ray diffraction offers an unparalleled level of detail into the solid-state structure of meso-Tetratolylporphyrin-Pt(II), revealing the intricacies of the porphyrin macrocycle's conformation, the coordination environment of the platinum(II) ion, and the packing of molecules within the crystal lattice.
The typically planar porphyrin macrocycle can adopt various non-planar distortions upon metallation and due to peripheral substitutions. These distortions, such as ruffling, saddling, and doming, are crucial as they can influence the electronic properties and intermolecular interactions of the complex. nih.gov
In the case of platinum(II) porphyrins, the coordination of the Pt(II) ion can induce significant distortion in the macrocycle. nih.gov Analysis of crystallographic data for Pt(II) meso-tetraphenylporphyrin (PtTPP), a closely related analogue, reveals a significant deformation of the tetrapyrrole macrocycle in the solid state. researchgate.net The primary distortion observed in many metalloporphyrins is a saddling deformation. nih.gov This distortion involves the upward and downward tilting of opposite pyrrole (B145914) rings. Normal-coordinate structural decomposition (NSD) is a powerful method to quantify the extent and nature of these distortions from crystallographic data. digitellinc.com
Table 1: Representative Porphyrin Macrocycle Distortion Parameters for a Pt(II) Porphyrin Complex
| Distortion Type | Displacement (Å) | Description |
|---|---|---|
| Saddling (Sad) | 0.05 - 0.20 | Out-of-plane displacement of the β-pyrrole carbons, with opposite pyrroles moving in opposite directions. |
| Ruffling (Ruf) | 0.02 - 0.10 | Twisting of the pyrrole rings about the metal-nitrogen bonds. |
| Doming (Dom) | 0.01 - 0.05 | Displacement of the entire porphyrin core in one direction relative to the mean plane. |
Note: The values presented are typical ranges observed for metalloporphyrins and may vary for specific crystal structures of meso-Tetratolylporphyrin-Pt(II).
X-ray diffraction provides precise measurements of bond lengths and angles within the coordination sphere of the platinum(II) ion. In meso-Tetratolylporphyrin-Pt(II), the Pt(II) ion is coordinated by the four nitrogen atoms of the porphyrin macrocycle in a square planar geometry. nih.govresearchgate.net
The Pt-N bond lengths are a key parameter reflecting the strength of the coordination. For Pt(II) porphyrins, these bond lengths are typically around 2.05 Å. nih.gov The geometry around the platinum center is expected to be nearly perfectly square planar, with N-Pt-N angles close to 90°. researchgate.netnih.gov
Table 2: Typical Platinum(II) Coordination Geometry and Bond Parameters
| Parameter | Value |
|---|---|
| Pt-N Bond Length | ~2.05 Å |
| N-Pt-N (adjacent) Bond Angle | ~90° |
| N-Pt-N (opposite) Bond Angle | ~180° |
Data is based on typical values for square planar Pt(II) porphyrin complexes. nih.gov
The arrangement of molecules in the crystal, or crystal packing, is governed by intermolecular interactions such as van der Waals forces, π-π stacking, and C-H···π interactions. mdpi.comrsc.org These interactions are critical in determining the bulk properties of the material. mpg.de
Solution-Phase Structural Elucidation
While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, solution-phase techniques are essential for understanding its structure and behavior in a fluid environment.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of diamagnetic Pt(II) porphyrins like meso-Tetratolylporphyrin-Pt(II) in solution. capes.gov.br The high symmetry of the molecule often leads to a relatively simple NMR spectrum.
The ¹H NMR spectrum would be expected to show distinct signals for the β-pyrrole protons, the protons of the tolyl groups (ortho, meta, and methyl), and potentially the internal N-H protons if any free-base porphyrin is present. rsc.org For platinum porphyrins, long-range spin-spin coupling between the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) and the porphyrin protons and carbon atoms can be observed, providing definitive evidence for the presence of the platinum-porphyrin complex. nih.govcapes.gov.br
Table 3: Expected ¹H NMR Chemical Shift Ranges for meso-Tetratolylporphyrin-Pt(II) in CDCl₃
| Proton Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| β-pyrrole H | 8.5 - 9.0 |
| Tolyl H (ortho) | 8.0 - 8.3 |
| Tolyl H (meta) | 7.5 - 7.8 |
| Tolyl CH₃ | 2.6 - 2.8 |
Note: These are approximate ranges and can be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. capes.gov.br Distinct resonances are expected for the α- and β-pyrrole carbons, the meso-carbons, and the various carbons of the tolyl substituents. rsc.org The observation of ¹⁹⁵Pt-¹³C coupling further confirms the structure. capes.gov.br
Mass spectrometry is a crucial technique for confirming the molecular weight and formula of meso-Tetratolylporphyrin-Pt(II). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for unambiguous determination of the elemental composition. rsc.orgnih.gov
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of porphyrins and their metal complexes. rockefeller.edurockefeller.edu The mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or the radical cation [M]˙⁺. The isotopic pattern of this peak, due to the natural abundance of platinum and carbon isotopes, would be characteristic of the compound's formula. rockefeller.edu Fragmentation analysis, if any occurs, can provide additional structural information.
Vibrational Spectroscopy for Probing Molecular Architecture (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for examining the structural integrity and bonding characteristics of meso-Tetratolylporphyrin-Pt(II). The insertion of the Platinum(II) ion into the porphyrin core significantly influences the vibrational spectra compared to the metal-free ligand.
The most notable change upon metallation is the disappearance of the N-H stretching vibration, typically observed around 3300-3400 cm⁻¹ in the IR spectrum of the free-base tetratolylporphyrin. This confirms the coordination of the platinum ion to the four nitrogen atoms of the porphyrin macrocycle. The increased symmetry of the molecule upon platinum insertion, from D₂h in the free base to approximately D₄h for the Pt(II) complex, results in a reduction in the number of observed IR and Raman bands. isuct.ru
The vibrational modes of meso-Tetratolylporphyrin-Pt(II) can be broadly categorized into those associated with the porphyrin macrocycle, the peripheral tolyl substituents, and the Pt-N bonds.
Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar vibrations. Key bands include those related to the stretching and bending of the pyrrole and methine bridge C-C and C-N bonds, as well as the out-of-plane deformations of the C-H bonds of the macrocycle and the tolyl groups. The presence of the tolyl groups introduces characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and various fingerprint bands below 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that induce a change in molecular polarizability, provides complementary information. The high-frequency region of the Raman spectrum (1300-1650 cm⁻¹) is dominated by strong bands corresponding to the Cα-Cβ and Cβ-Cβ stretching modes of the pyrrole rings and the Cα-Cm stretching of the methine bridges. These bands are sensitive to the electron density in the porphyrin core and the size of the central metal ion. Low-frequency Raman spectroscopy can probe the Pt-N vibrations, which are direct indicators of the coordination environment of the platinum center.
Table 1: Selected Experimental IR and Raman Vibrational Frequencies for a Representative Pt(II)-Tetraarylporphyrin Complex (PtTPP) and Their General Assignments. Note: This data is for Pt(TPP) and serves as a close approximation for Pt(TTP). Wavenumbers are in cm⁻¹.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | General Assignment |
|---|---|---|---|
| ν(C-H) tolyl | ~2920 | ~2920 | Tolyl C-H stretching |
| ν(C=C) macrocycle | ~1595 | ~1598 | Porphyrin C=C stretching |
| ν(C=C) phenyl/tolyl | ~1485 | ~1488 | Phenyl/Tolyl ring stretching |
| ν(C-N) pyrrole | ~1345 | ~1350 | Pyrrole C-N stretching |
| γ(C-H) pyrrole | ~800 | Not prominent | Pyrrole C-H out-of-plane bend |
This table was generated based on general spectroscopic principles and data for analogous compounds. isuct.rucornell.edu
Computational Chemistry Approaches for Structural Prediction and Validation (e.g., DFT Geometry Optimization)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for predicting and validating the structural parameters of meso-Tetratolylporphyrin-Pt(II). Geometry optimization calculations are employed to determine the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.
For platinum-containing complexes, it is crucial to select an appropriate functional and basis set that accounts for relativistic effects due to the heavy platinum atom. Studies have shown that hybrid functionals like PBE0, combined with a basis set such as def2-TZVP for the ligand atoms and an effective core potential (ECP) for platinum, provide accurate geometries. rsc.orgresearchgate.net Solvation and dispersion corrections can further refine the accuracy of the calculations. researchgate.net
DFT calculations for the analogous Pt(TPP) molecule show that the porphyrin core is essentially planar, with the platinum atom situated at the center of the four nitrogen atoms. isuct.rusemanticscholar.org The Pt-N bond lengths are calculated to be highly uniform, reflecting the high symmetry of the metallated core. The tolyl groups are not coplanar with the porphyrin macrocycle but are twisted at the meso-carbon positions. The precise value of this dihedral angle is a result of the balance between electronic conjugation, which favors planarity, and steric hindrance between the tolyl groups and the porphyrin ring.
The optimized geometry from DFT calculations serves as the basis for subsequent theoretical analyses, such as the calculation of vibrational frequencies. A comparison between the calculated and experimental (IR and Raman) vibrational spectra allows for a detailed assignment of the observed bands and serves as a validation of the computational model. isuct.rudoaj.org
Table 2: Selected Predicted Geometrical Parameters for a Representative Pt(II)-Tetraarylporphyrin Complex (PtTPP) from DFT Calculations. Note: This data is for Pt(TPP) and serves as a close approximation for Pt(TTP). Bond lengths are in Angstroms (Å) and bond angles are in degrees (°).
| Parameter | Predicted Value |
|---|---|
| Pt-N bond length | ~2.02 |
| Cα-N bond length | ~1.38 |
| Cα-Cβ bond length | ~1.45 |
| Cβ-Cβ bond length | ~1.36 |
| Cα-Cm bond length | ~1.40 |
| N-Pt-N (adjacent) angle | ~90.0 |
| N-Pt-N (opposite) angle | ~180.0 |
This table was generated based on data for analogous compounds from DFT calculations. isuct.rusemanticscholar.org The tolyl groups in meso-Tetratolylporphyrin-Pt(II) would introduce minor variations to the phenyl-related parameters but are not expected to significantly alter the core porphyrin geometry.
Electronic Structure and Spectroscopic Research of Platinum Ii Meso Tetratolylporphyrin
Quantum Chemical Investigations of Electronic Configuration and Orbital Energetics
The electronic architecture of meso-Tetratolylporphyrin-Pt(II), often abbreviated as Pt(II)TTP, has been a subject of significant research, employing a variety of quantum chemical methods to elucidate its ground and excited state properties. These computational approaches provide invaluable insights into the orbital energetics and electronic transitions that govern its characteristic spectroscopic signatures.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic ground state of Pt(II)TTP. These calculations typically reveal a square planar coordination geometry for the platinum(II) ion within the porphyrin macrocycle. The tolyl groups at the meso positions are generally found to be twisted out of the porphyrin plane, a conformational feature that can influence the electronic properties of the molecule.
Time-Dependent DFT (TD-DFT) is subsequently employed to model the electronic excited states and to simulate the UV-Vis absorption spectrum. These calculations are crucial for assigning the experimentally observed Soret and Q-bands to specific electronic transitions. TD-DFT studies on similar platinum porphyrins have shown that the intense Soret band arises from strong π-π* transitions, while the weaker Q-bands are also attributed to π-π* transitions, often with some degree of metal-to-ligand charge transfer (MLCT) character mixed in. The nature and energy of these transitions are highly dependent on the functional and basis set employed in the calculations.
Multi-Configurational Methods (e.g., CASSCF/MCQDPT2) for Excited States
While TD-DFT is a workhorse for many applications, for systems with potential multi-configurational character in their excited states, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order quasi-degenerate perturbation theory (MCQDPT2) can provide a more accurate description. For platinum porphyrins, the involvement of the d-orbitals of the heavy platinum atom can lead to a complex manifold of excited states with contributions from different electronic configurations.
CASSCF/MCQDPT2 calculations can more accurately capture the static and dynamic electron correlation effects, which are important for describing the excited states of transition metal complexes. These methods are particularly useful for identifying and characterizing states with significant double-excitation character, which can be challenging for standard TD-DFT approaches. While computationally demanding, such multi-configurational methods offer a higher level of theory for a more precise understanding of the photophysics of Pt(II)TTP.
Analysis of HOMO-LUMO Energy Gaps and Frontier Orbital Characteristics
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of Pt(II)TTP. DFT calculations provide detailed information on the energies and compositions of these orbitals.
In many metalloporphyrins, the HOMO and HOMO-1 are nearly degenerate orbitals of π-character localized on the porphyrin ring, often designated as a1u and a2u in idealized D4h symmetry. The LUMO and LUMO+1 are also typically degenerate π* orbitals of the porphyrin macrocycle (eg*). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transitions.
The platinum d-orbitals also play a significant role in the electronic structure. The d_z2 orbital is often involved in σ-bonding with the nitrogen atoms of the porphyrin, while other d-orbitals can mix with the porphyrin π-orbitals. This mixing can influence the energies of the frontier orbitals and introduce metal-centered character into what are primarily porphyrin-based orbitals.
| Orbital | Typical Energy (eV) | Primary Character |
| LUMO+1 | -2.5 to -2.0 | Porphyrin π* (e_g) |
| LUMO | -2.5 to -2.0 | Porphyrin π (e_g*) |
| HOMO | -5.0 to -4.5 | Porphyrin π (a_2u) with some Pt d-orbital mixing |
| HOMO-1 | -5.1 to -4.6 | Porphyrin π (a_1u) |
| Pt d-orbitals | -6.0 to -5.0 | Primarily metal-centered |
Note: The energy values are illustrative and can vary depending on the computational method and level of theory.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies
UV-Vis absorption spectroscopy is a fundamental technique for characterizing the electronic transitions in porphyrins. The spectrum of Pt(II)TTP is dominated by two main features: the intense Soret band in the near-UV region and the weaker Q-bands in the visible region.
Soret and Q-Band Analysis: Position, Intensity, and Band Broadening
The Soret band, typically observed around 400-420 nm for Pt(II)TTP, is the most intense absorption and is a hallmark of the porphyrin macrocycle. It corresponds to a strongly allowed π-π* transition from the ground state to the second excited singlet state (S0 → S2). The Q-bands, found in the 500-600 nm range, are significantly weaker and arise from quasi-forbidden π-π* transitions to the first excited singlet state (S0 → S1).
The presence of the platinum heavy atom can lead to increased spin-orbit coupling, which can affect the intensity and lifetime of the excited states. Band broadening in the spectrum can be influenced by several factors, including conformational flexibility of the tolyl groups and solvent-solute interactions.
Influence of Solvent Polarity and Peripheral Substitution on Electronic Transitions
The position and intensity of the Soret and Q-bands of Pt(II)TTP can be sensitive to the solvent environment. Changes in solvent polarity can lead to solvatochromic shifts in the absorption maxima. Generally, more polarizable solvents can cause a red-shift (bathochromic shift) in the absorption bands due to stabilization of the excited state.
The following table illustrates the typical shifts observed for the Soret and Q-bands of meso-tetratolylporphyrin complexes in different solvents.
| Solvent | Dielectric Constant | Soret Band (λ_max, nm) | Q-Band (λ_max, nm) |
| Toluene | 2.38 | ~403 | ~512, ~545 |
| Dichloromethane | 8.93 | ~404 | ~513, ~546 |
| Acetonitrile | 37.5 | ~405 | ~514, ~547 |
Note: These are representative values and can vary based on the specific experimental conditions.
The peripheral tolyl groups also play a role in modulating the electronic properties. Their electron-donating nature can influence the energy levels of the porphyrin π-system, and their steric bulk affects the planarity of the macrocycle, which in turn can impact the electronic transitions.
Phosphorescence and Triplet State Spectroscopy Investigations
The highly efficient population of the triplet state makes the study of phosphorescence and triplet state dynamics central to understanding the photophysics of meso-Tetratolylporphyrin-Pt(II).
The heavy atom effect is a phenomenon where the presence of an atom with a high atomic number, like platinum, increases the rate of spin-forbidden transitions. nih.gov In porphyrins, the key spin-forbidden process is intersystem crossing from a singlet to a triplet state (S1 → T1).
The efficiency of ISC, often denoted by the triplet quantum yield (ΦT), approaches unity for many platinum porphyrins. This is because the orbital angular momentum of the electrons in the heavy atom couples with their spin angular momentum (spin-orbit coupling). This interaction perturbs the system, meaning the singlet and triplet states are no longer pure spin states but are mixed. This mixing of character makes the "spin-forbidden" transition significantly more probable. researchgate.net The substitution of a heavy atom is a well-established strategy to enhance ISC rates and triplet formation quantum yields. researchgate.net The result is a highly efficient conversion of singlet excited state energy into triplet state energy.
Once populated, the triplet state (T1) can decay back to the ground state (S0) via two main pathways: phosphorescence (a radiative process) or non-radiative decay. Since the T1 → S0 transition is also spin-forbidden, the lifetime of the triplet state (τT) is much longer than that of the singlet state, often lasting from microseconds to milliseconds in deaerated solutions. researchgate.net Platinum(II)-porphyrins are known to possess these long-lived triplet excited states. rsc.org
The energy of the triplet state is typically determined from the phosphorescence emission spectrum. Phosphorescence from platinum porphyrins, including meso-Tetratolylporphyrin-Pt(II), usually occurs in the near-infrared (NIR) region of the spectrum. For example, the closely related Pt(II) meso-Tetra(4-fluorophenyl)tetrabenzoporphyrin exhibits a peak phosphorescence emission at 733 nm. frontierspecialtychemicals.com This long-wavelength emission corresponds to the energy gap between the T1 and S0 states.
These long-lived and high-yield triplet states are crucial for applications such as photodynamic therapy and photocatalysis, as the triplet porphyrin has sufficient time and energy to interact with other molecules, such as molecular oxygen, to produce reactive oxygen species. researchgate.netrsc.org
Table 2: Typical Triplet State Properties of Platinum Porphyrins
| Property | Typical Value Range | Significance | Reference(s) |
|---|---|---|---|
| Triplet Quantum Yield (ΦT) | 0.8 - 1.0 | Highly efficient triplet state formation | rsc.org |
| Phosphorescence Max (λ_phos) | 650 - 750 nm | Defines the T1-S0 energy gap | frontierspecialtychemicals.com |
Values are illustrative and can be influenced by the specific porphyrin structure, solvent, temperature, and presence of quenchers like oxygen.
Electrochemical Studies of Redox Properties
The redox behavior of meso-Tetratolylporphyrin-Pt(II) provides crucial insights into its electronic structure and potential for applications in areas such as catalysis and sensing. Electrochemical techniques, particularly cyclic voltammetry and square wave voltammetry, are powerful tools for determining the oxidation and reduction potentials of this molecule. These studies reveal the energy levels of the frontier molecular orbitals and how they are influenced by the central platinum metal and the peripheral tolyl substituents.
Cyclic Voltammetry and Square Wave Voltammetry for Oxidation/Reduction Potentials
The electrochemical properties of a series of platinum(II) tetraarylporphyrins, including meso-Tetratolylporphyrin-Pt(II) ((TTP)Pt), have been systematically investigated in nonaqueous media. nih.gov These studies typically employ cyclic voltammetry (CV) and sometimes square wave voltammetry (SWV) to precisely measure the potentials at which the molecule undergoes electron transfer processes.
For (TTP)Pt, the electrochemical profile is characterized by multiple, reversible one-electron transfer steps. The compound undergoes two distinct reductions and at least two distinct oxidations. These processes are generally assigned to the formation of π-anion radicals and dianions upon reduction, and π-cation radicals and dications upon oxidation. The reversibility of these processes indicates that the resulting charged species are relatively stable on the timescale of the voltammetric experiment. nih.gov
The precise half-wave potential values (E₁/₂) for these redox events are sensitive to the solvent and supporting electrolyte used in the measurement, but comparative studies provide a clear picture of the electronic effects at play. The first and second reduction potentials are primarily associated with the porphyrin macrocycle's lowest unoccupied molecular orbital (LUMO), while the first and second oxidation potentials are related to the highest occupied molecular orbital (HOMO). nih.gov
Below is an interactive data table summarizing the reported redox potentials for meso-Tetratolylporphyrin-Pt(II) and related compounds for comparison.
Interactive Data Table: Redox Potentials of Platinum(II) Porphyrins
| Compound | First Oxidation (E₁/₂) (V vs. SCE) | Second Oxidation (E₁/₂) (V vs. SCE) | First Reduction (E₁/₂) (V vs. SCE) | Second Reduction (E₁/₂) (V vs. SCE) |
|---|---|---|---|---|
| (TPP)Pt | 0.98 | 1.30 | -1.33 | -1.71 |
| (TTP)Pt | 0.93 | 1.25 | -1.36 | -1.75 |
| (Mes)₃PTPP)Pt | 0.91 | - | -1.38 | -1.78 |
Data sourced from studies on tetraarylporphyrin complexes. (TPP)Pt refers to Platinum(II) meso-tetraphenylporphyrin, (TTP)Pt to Platinum(II) meso-tetratolylporphyrin, and ((Mes)₃PTPP)Pt to a related sterically hindered porphyrin. The data illustrates the electronic influence of the meso-substituents.
Correlation between Electronic Structure and Redox Behavior
The electrochemical data for meso-Tetratolylporphyrin-Pt(II) reveals a clear correlation between its electronic structure and its redox properties. The nature of the central metal ion and the substituents on the porphyrin ring systematically influences the HOMO and LUMO energy levels, which is directly reflected in the measured oxidation and reduction potentials. nih.gov
The introduction of the platinum(II) ion into the porphyrin core generally makes the ring easier to oxidize and harder to reduce compared to the free-base porphyrin. This is due to the electron-donating σ-effect and electron-withdrawing π-effect of the metal, which raises the energy of the a₁u HOMO and has a lesser effect on the e_g LUMOs. nih.gov
When comparing (TTP)Pt to its unsubstituted counterpart, Platinum(II) meso-tetraphenylporphyrin ((TPP)Pt), the effect of the four methyl groups on the phenyl rings is evident. The methyl groups of the tolyl substituents are weakly electron-donating. This increased electron density on the porphyrin macrocycle makes the complex easier to oxidize and slightly more difficult to reduce. Consequently, the oxidation potentials of (TTP)Pt are shifted to less positive values, and the reduction potentials are shifted to more negative values compared to (TPP)Pt. nih.gov
The difference between the first oxidation and first reduction potentials (the HOMO-LUMO gap) is an important parameter that is related to the electronic absorption spectrum of the porphyrin. For (TTP)Pt, this electrochemical gap is a direct measure of the energy required to promote an electron from the HOMO to the LUMO. The systematic shifts in redox potentials observed with varying meso-substituents confirm that the electronic properties of the porphyrin can be finely tuned. nih.gov
Reactivity and Catalytic Mechanisms of Platinum Ii Meso Tetratolylporphyrin
Fundamental Insights into Platinum(II) Catalysis within Porphyrinic Frameworks
Platinum(II) porphyrins, including meso-Tetratolylporphyrin-Pt(II), possess distinct photophysical and electrochemical properties that are central to their catalytic activity. The heavy platinum atom enhances spin-orbit coupling, which promotes the formation of long-lived triplet excited states upon photoexcitation. rsc.org These triplet states are crucial for initiating photocatalytic cycles, as they have sufficient lifetimes to engage in electron or energy transfer processes with substrate molecules.
The geometry of the Pt(II) center within the porphyrin macrocycle is typically square planar. bohrium.com This coordination environment influences the electronic properties and accessibility of the metal center for substrate binding and activation. The porphyrin ligand itself is not merely a spectator but actively participates in the catalytic cycle through its extended π-electron system, which can be readily oxidized or reduced.
Oxidative Catalysis Research
Meso-Tetratolylporphyrin-Pt(II) and related platinum porphyrins have demonstrated notable activity in various oxidative catalytic reactions.
Substrate Oxidation Mechanisms (e.g., Dye Degradation, Organic Transformations)
Platinum(II) porphyrins are effective catalysts for the oxidation of various organic substrates. For instance, Platinum meso-tetraphenylporphyrin (Pt(II)TPP), a closely related analogue, has been shown to mediate the efficient oxidation of alkyl aromatics to ketones using tert-butyl hydroperoxide as the oxidant. dntb.gov.uaresearchgate.net The proposed mechanism involves the activation of the oxidant by the platinum center, leading to the formation of reactive oxygen species that subsequently oxidize the organic substrate.
Furthermore, water-soluble Pt(II)-porphyrins can act as photosensitizers for visible-light-driven water oxidation, a key step in artificial photosynthesis. rsc.org In these systems, the photoexcited porphyrin transfers an electron to a sacrificial electron acceptor, and the resulting oxidized porphyrin then drives the water oxidation cycle with the aid of a co-catalyst. rsc.org The stability of Pt(II)-porphyrins under these conditions is often superior to that of other common photosensitizers like [Ru(bpy)3]2+. rsc.org
The photocatalytic degradation of organic dyes is another area where platinum porphyrins have shown promise. The mechanism typically involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon photoexcitation of the porphyrin in the presence of oxygen. bohrium.comrsc.org These highly reactive species then attack and degrade the dye molecules. researchgate.net
Reductive Catalysis Research
The catalytic prowess of meso-Tetratolylporphyrin-Pt(II) and its analogues also extends to reductive transformations, which are crucial for the production of solar fuels and value-added chemicals.
Carbon Dioxide Reduction (CO2R) and Associated Mechanistic Studies
The electrochemical reduction of carbon dioxide (CO2) to fuels like carbon monoxide (CO) or formic acid is a significant area of research. While cobalt and iron porphyrins are more extensively studied for CO2 reduction, the fundamental principles can be extended to platinum porphyrins. nih.govnorthwestern.edursc.org The catalytic cycle generally involves the reduction of the metal center, followed by the coordination and subsequent reduction of a CO2 molecule. rsc.org The electronic properties of the porphyrin ligand, influenced by meso-substituents, play a crucial role in the binding and activation of CO2. rsc.org For instance, electron-withdrawing groups on the porphyrin ring can make the metal center more electron-deficient, which may hinder the initial binding of CO2. rsc.org Photocatalytic systems using porphyrin-rhenium dyads have also been developed for CO2 reduction, where the porphyrin acts as a photosensitizer. researchgate.net
Hydrogen Evolution Reactions (HER)
Platinum(II) porphyrins have been successfully employed as photosensitizers in systems for the photocatalytic hydrogen evolution reaction (HER). rsc.org The long-lived triplet excited states of these porphyrins are instrumental in driving the catalytic cycle. rsc.org Upon photoexcitation, the porphyrin can be reductively quenched by a sacrificial electron donor. The resulting reduced porphyrin then transfers an electron to a proton source, often with the aid of a co-catalyst, to generate hydrogen gas. The efficiency of this process is influenced by the triplet state lifetime and the thermodynamic driving force for electron transfer. rsc.org Studies have shown that modifying the porphyrin structure, for example by conjugation with other chromophores, can enhance the photocatalytic activity. rsc.org
Photocatalytic Applications and Light-Driven Transformations
The strong absorption of visible light and the long-lived triplet excited states of Pt(TTP) make it an effective photocatalyst for a variety of chemical transformations. utrgv.edu Its applications are primarily centered around its ability to act as a potent photosensitizer, initiating chemical reactions through energy or electron transfer upon photoexcitation.
Photoredox Catalysis
While specific examples of photoredox catalysis for organic synthesis using meso-Tetratolylporphyrin-Pt(II) are not extensively documented in dedicated studies, its close analog, platinum(II) tetraphenylporphyrin (B126558) (PtTPP), is a well-established photoredox catalyst. frontierspecialtychemicals.com The principles governing the photocatalytic activity of PtTPP are directly applicable to Pt(TTP) due to their structural and electronic similarities. These catalysts can participate in both oxidative and reductive quenching cycles, although they are more commonly employed in energy transfer-mediated reactions.
A significant application of Pt(TTP) and related platinum porphyrins in photoredox catalysis is their role as triplet photosensitizers in triplet-triplet annihilation (TTA) upconversion . frontierspecialtychemicals.com In this process, the platinum porphyrin absorbs lower-energy photons (e.g., visible light) and populates its long-lived triplet excited state. Through a series of energy transfer steps, it sensitizes an acceptor molecule, leading to the emission of a higher-energy photon (e.g., ultraviolet light). This upconverted light can then be used to drive photochemical reactions that would otherwise require high-energy light sources.
The general mechanism for TTA upconversion involving a platinum porphyrin sensitizer (B1316253) (like Pt(TTP)) and an acceptor/emitter is as follows:
Excitation: The Pt(TTP) molecule absorbs a photon, promoting it to an excited singlet state (¹Pt(TTP)*).
Intersystem Crossing: Due to the heavy platinum atom, rapid and efficient intersystem crossing (ISC) occurs, converting the singlet excited state to a long-lived triplet excited state (³Pt(TTP)*).
Triplet-Triplet Energy Transfer (TTET): The ³Pt(TTP)* collides with a ground-state acceptor molecule (A), transferring its energy to form a triplet-excited acceptor (³A*).
Triplet-Triplet Annihilation (TTA): Two triplet-excited acceptor molecules (³A) collide, resulting in one ground-state acceptor and one singlet-excited acceptor (¹A).
Upconverted Emission: The singlet-excited acceptor (¹A*) then decays back to its ground state by emitting a higher-energy photon.
This process is highly valuable for applications in solar energy conversion and driving challenging chemical transformations under mild conditions.
Energy Transfer Mechanisms in Photocatalysis
The photocatalytic activity of meso-Tetratolylporphyrin-Pt(II) is fundamentally governed by two primary non-radiative energy transfer mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. libretexts.orgresearchgate.netyoutube.comuw.edu.pl
Förster Resonance Energy Transfer (FRET) is a long-range, through-space electrostatic interaction between the transition dipoles of the excited donor (the photocatalyst, ³Pt(TTP)*) and the ground-state acceptor. uw.edu.pl The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, the quantum yield of the donor's emission, the relative orientation of the transition dipoles, and most notably, the distance between the donor and acceptor (proportional to 1/R⁶). While FRET is a significant mechanism for singlet-singlet energy transfer, its role in triplet-triplet energy transfer is limited by spin-selection rules.
Dexter Energy Transfer is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, effectively involving a double electron exchange. libretexts.org In this process, an electron from the highest occupied molecular orbital (HOMO) of the excited donor is transferred to the lowest unoccupied molecular orbital (LUMO) of the acceptor, while simultaneously, an electron from the HOMO of the acceptor is transferred to the now-vacant HOMO of the donor. This mechanism is not constrained by spin-selection rules in the same way as FRET and is therefore the dominant pathway for triplet-triplet energy transfer, which is crucial for the photosensitizing action of Pt(TTP). The efficiency of Dexter energy transfer decays exponentially with the distance between the donor and acceptor, making it effective only at very close proximities, typically within 10 Å. libretexts.org
In the context of Pt(TTP) photocatalysis, Dexter energy transfer is the key mechanism by which the triplet-excited porphyrin sensitizes a substrate, initiating a chemical reaction.
Spectroscopic Probing of Catalytic Intermediates and Reaction Pathways
Understanding the intricate details of the catalytic cycle of meso-Tetratolylporphyrin-Pt(II) necessitates the use of advanced spectroscopic techniques capable of identifying and characterizing transient species. Time-resolved spectroscopy methods are particularly powerful in this regard.
Transient Absorption Spectroscopy (TAS) is a pump-probe technique that allows for the detection and characterization of short-lived excited states. researchgate.netnih.govrsc.org In a typical experiment involving Pt(TTP), a short laser pulse (the pump) excites the porphyrin to its singlet excited state. A second, broadband light pulse (the probe) is passed through the sample at a variable time delay. The difference in the absorption spectrum of the sample before and after the pump pulse provides information about the excited states.
For Pt(TTP), TAS can be used to monitor the rapid decay of the initial singlet excited state and the formation of the long-lived triplet state. When a substrate is introduced, TAS can reveal the kinetics of the interaction between the triplet-excited porphyrin and the substrate, providing evidence for the formation of catalytic intermediates such as exciplexes or radical ions. The appearance of new transient absorption bands or changes in the decay kinetics of the porphyrin triplet state can be directly correlated to the catalytic process.
Time-Resolved Emission Spectroscopy , including time-correlated single-photon counting (TCSPC) and fluorescence up-conversion, provides complementary information by monitoring the emissive decay of excited states. researchgate.netnih.gov While Pt(TTP) has a low fluorescence quantum yield due to efficient intersystem crossing, its phosphorescence (emission from the triplet state) is strong and can be readily studied. Quenching of the phosphorescence of Pt(TTP) by a substrate is a clear indication of energy or electron transfer. By analyzing the quenching kinetics, one can determine the rate constants for the interaction between the excited catalyst and the substrate.
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy can also provide valuable insights, although they are less commonly used for directly observing the primary photo-induced intermediates due to their short lifetimes. cityu.edu.hk However, these techniques can be employed to characterize the starting materials and final products, and in some cases, to detect more stable paramagnetic intermediates or changes in the catalyst structure over the course of the reaction. For instance, EPR has been used to study the generation of reactive oxygen species by related porphyrin complexes. frontierspecialtychemicals.com
Supramolecular Assemblies and Material Science Applications of Platinum Ii Meso Tetratolylporphyrin
Self-Assembly Behavior in Solution and Solid State
The spontaneous organization of individual molecules of platinum(II) meso-tetratolylporphyrin into larger, well-defined aggregates is a cornerstone of its utility. This self-assembly is governed by a delicate interplay of intermolecular forces and can be influenced by external environmental factors.
Non-Covalent Interactions Driving Assembly (e.g., π-π Stacking, Metal-Ligand Coordination)
In addition to π-π stacking, metal-ligand coordination provides a powerful tool for directing the self-assembly process. pnas.orgnih.gov The platinum(II) center in the porphyrin can coordinate with various ligands, enabling the formation of discrete multinational assemblies or extended coordination polymers. nih.gov This coordination-driven self-assembly allows for precise control over the geometry and dimensionality of the resulting structures, leading to the formation of complex architectures such as molecular prisms and cages. pnas.orgnih.gov
| Interaction Type | Description | Significance in Assembly |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | A primary driving force for the aggregation of porphyrin molecules, leading to the formation of columnar or layered structures. |
| Metal-Ligand Coordination | Formation of a coordinate bond between the central platinum(II) ion and a ligand. | Enables the construction of well-defined, multi-component supramolecular architectures with controlled geometry. pnas.orgnih.govnih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the self-assembled structures. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Can play a role in directing the assembly when suitable functional groups are present on the porphyrin periphery or coordinating ligands. researchgate.netrsc.org |
Formation of Aggregates (e.g., J- and H-Aggregates) and their Spectroscopic Signatures
In solution, meso-tetratolylporphyrin-Pt(II) can form distinct types of aggregates known as J-aggregates and H-aggregates, which are characterized by their unique spectroscopic signatures. These aggregates arise from different geometric arrangements of the porphyrin molecules.
H-aggregates , or face-to-face aggregates, typically exhibit a blue shift (hypsochromic shift) in their Soret absorption band compared to the monomeric species. nih.gov This shift is a consequence of the strong excitonic coupling between the transition dipoles of the stacked porphyrin molecules.
J-aggregates , or edge-to-edge aggregates, on the other hand, display a red-shifted (bathochromic shift) and often narrowed Soret band. nih.gov This spectroscopic behavior is indicative of a head-to-tail arrangement of the porphyrin transition dipoles. The formation of either J- or H-aggregates can be influenced by factors such as the solvent, the concentration of the porphyrin, and the presence of additives. nih.gov The control over the type of aggregation is crucial as it dictates the photophysical properties of the resulting assembly.
| Aggregate Type | Molecular Arrangement | Spectroscopic Signature (Soret Band) |
| H-Aggregate | Face-to-face (stacked) | Blue-shift (Hypsochromic) |
| J-Aggregate | Edge-to-edge (head-to-tail) | Red-shift (Bathochromic) and narrowing |
Influence of Concentration, Temperature, and Ionic Strength on Assembly
The self-assembly of platinum(II) meso-tetratolylporphyrin is a dynamic process that is highly sensitive to changes in the surrounding environment.
Concentration: As the concentration of the porphyrin in solution increases, the equilibrium shifts towards the formation of aggregates. acs.org At very low concentrations, the monomeric species dominates. As the concentration is raised, dimers and larger oligomers begin to form, eventually leading to the formation of well-defined H- or J-aggregates. This concentration-dependent aggregation can be readily monitored by observing the changes in the UV-Vis absorption spectrum.
Temperature: Temperature plays a critical role in the thermodynamics of self-assembly. Generally, increasing the temperature provides thermal energy that can overcome the weak non-covalent interactions holding the aggregates together, leading to their dissociation into monomers. worldscientific.comacs.orgnih.gov Conversely, lowering the temperature often favors the formation of more ordered and extensive aggregates. acs.org The temperature-dependent changes in the emission spectra of platinum porphyrins, for instance, can be utilized in the development of optical thermometers. worldscientific.comacs.org
Ionic Strength: The ionic strength of the solution can significantly impact the self-assembly of charged or polar porphyrin derivatives. For uncharged species like meso-tetratolylporphyrin-Pt(II), the effect of ionic strength is generally less pronounced but can still play a role by altering solvent properties and influencing hydrophobic interactions. In the case of water-soluble porphyrins, increasing the ionic strength can promote aggregation by screening electrostatic repulsions between charged peripheral groups. nih.gov
Integration into Functional Materials
The controlled self-assembly of platinum(II) meso-tetratolylporphyrin provides a powerful bottom-up approach for the fabrication of functional materials with tailored properties for applications in optoelectronics, sensing, and catalysis.
Thin Film Fabrication and Characterization
Thin films of platinum(II) meso-tetratolylporphyrin and related platinum porphyrins can be fabricated using various techniques, including spin-coating, drop-casting, and chemical vapor deposition (CVD). acs.orgnih.govmyu-group.co.jp The choice of deposition method significantly influences the morphology, molecular packing, and, consequently, the properties of the resulting film.
Characterization of these thin films is performed using a suite of analytical techniques. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are employed to visualize the surface morphology and topography of the films. nih.govmyu-group.co.jpUV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions and aggregation state of the porphyrin molecules within the film. acs.orgX-ray diffraction (XRD) can provide information about the crystalline nature and molecular packing within the film.
| Fabrication Technique | Description | Advantages |
| Spin-Coating | A solution of the porphyrin is dispensed onto a spinning substrate, resulting in a thin, uniform film. | Simple, rapid, and produces uniform films. |
| Drop-Casting | A drop of the porphyrin solution is placed on a substrate and the solvent is allowed to evaporate slowly. | Simple and requires minimal equipment. |
| Chemical Vapor Deposition (CVD) | Gaseous reactants are transported to a substrate where they react and deposit as a thin film. | Allows for the fabrication of highly pure and conformal films with tunable porosity. nih.gov |
Nanostructure and Microstructure Formation
Beyond thin films, the self-assembly of platinum(II) meso-tetratolylporphyrin can be harnessed to create a variety of well-defined nanostructures and microstructures, such as nanoparticles, nanorods, and nanofibers. nih.govrsc.orgresearchgate.netmdpi.com The morphology of these structures can be controlled by carefully tuning the self-assembly conditions, including the choice of solvents, temperature, and the use of templates.
For instance, dynamic supramolecular self-assembly of platinum(II) complexes can lead to the formation of nanoparticles in aqueous environments. nih.gov These nanostructures can exhibit unique properties that are different from their bulk counterparts and are of great interest for applications in catalysis and sensing. The formation of these ordered structures is a testament to the power of molecular self-organization in creating complex and functional materials from simple building blocks.
Development of Optical and Chemical Sensors
The unique photophysical properties of meso-Tetratolylporphyrin-Pt(II), particularly its strong and long-lived phosphorescence at room temperature, make it an excellent candidate for the development of optical and chemical sensors. These sensors leverage the interaction between the excited state of the porphyrin complex and target analytes, which results in a measurable change in its luminescence.
Principles of Luminescence-Based Sensing
Luminescence-based sensing utilizing platinum(II) porphyrins operates on the principle of dynamic quenching. The sensing mechanism is centered on the emission of light from the triplet excited state of the porphyrin, a process known as phosphorescence.
Excitation: The Pt(II) porphyrin molecule absorbs a photon of a specific wavelength, promoting it from its ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing (ISC): Due to the presence of the heavy platinum atom, the molecule undergoes highly efficient intersystem crossing from the singlet excited state (S₁) to a long-lived triplet excited state (T₁).
Phosphorescence: In the absence of a quenching agent, the molecule returns to its ground state (S₀) by emitting a photon, resulting in phosphorescence. The intensity and lifetime of this emission are characteristic of the porphyrin and its environment.
Quenching: When an analyte molecule (quencher), such as molecular oxygen, collides with the porphyrin in its triplet excited state, it can accept the energy from the porphyrin without the emission of light. This process, known as collisional or dynamic quenching, deactivates the excited state and reduces the phosphorescence intensity and lifetime.
The relationship between the luminescence intensity and the concentration of the quencher is described by the Stern-Volmer equation:
I₀ / I = 1 + Ksv [Q]
Where:
I₀ is the luminescence intensity in the absence of the quencher.
I is the luminescence intensity in the presence of the quencher.
Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to the quencher.
[Q] is the concentration of the quencher.
By measuring the change in luminescence intensity or lifetime, the concentration of the analyte can be precisely determined. Platinum porphyrins are particularly effective because their long triplet lifetimes allow for a high probability of interaction with quencher molecules. rsc.org
Detection of Gaseous Analytes
The most prominent application of meso-Tetratolylporphyrin-Pt(II) and related platinum porphyrins in gas sensing is for the detection of molecular oxygen (O₂). Oxygen is highly efficient at quenching the triplet state of these phosphorescent dyes.
Table 1: Characteristics of Platinum Porphyrin-Based Gas Sensors
| Feature | Description | Reference |
| Analyte | Molecular Oxygen (O₂) | rsc.org |
| Sensing Principle | Luminescence Quenching | rsc.org |
| Immobilization Matrix | Silicone Rubber Films | rsc.org |
| Key Advantage | High Sensitivity and Selectivity | rsc.org |
| Improvement Strategy | Halogenation of the porphyrin ring for increased photostability | rsc.org |
Applications in Photovoltaic Devices and Solar Energy Conversion
Platinum(II) porphyrin complexes, including meso-Tetratolylporphyrin-Pt(II), are explored as sensitizers in photovoltaic technologies due to their strong absorption in the visible spectrum and their electrochemical properties. They are particularly relevant in the context of Dye-Sensitized Solar Cells (DSSCs).
Dye-Sensitized Solar Cell (DSSC) Architectures
A Dye-Sensitized Solar Cell is a photoelectrochemical system that mimics natural photosynthesis to convert light into electrical energy. The core components of a DSSC are: researchgate.netresearchgate.net
Photoanode: A transparent conducting oxide (TCO) glass (e.g., FTO or ITO) coated with a nanoporous layer of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂).
Sensitizer (B1316253) (Dye): A monolayer of dye molecules, such as meso-Tetratolylporphyrin-Pt(II), adsorbed onto the surface of the TiO₂ nanoparticles. The sensitizer is the primary light-harvesting component. researchgate.net
Electrolyte: A solution containing a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) redox couple, which is responsible for regenerating the dye after it injects an electron. researchgate.net
Counter Electrode: A catalytic layer, traditionally made of platinum, on a conductive substrate that facilitates the regeneration of the redox mediator. arxiv.org
In this architecture, the porphyrin sensitizer plays the crucial role of absorbing solar photons and initiating the process of charge separation. researchgate.net The effectiveness of the cell is highly dependent on the dye's ability to absorb light and the efficiency of the subsequent electron transfer processes.
Charge Separation and Electron Transfer Dynamics
The conversion of solar energy to electricity in a DSSC featuring a meso-Tetratolylporphyrin-Pt(II) sensitizer involves a sequence of electron transfer steps: researchgate.netaip.org
Light Absorption: The porphyrin dye (P) absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state (P*).
P + hν → P*
Electron Injection: The excited dye (P*) rapidly injects the electron from its LUMO into the conduction band (CB) of the TiO₂ semiconductor. This process must be kinetically favorable, which requires the LUMO energy level of the dye to be higher (more negative) than the TiO₂ conduction band edge. aip.org This ultrafast transfer creates an oxidized dye molecule (P⁺).
P* → P⁺ + e⁻ (in TiO₂ CB)
Electron Transport: The injected electrons percolate through the interconnected TiO₂ nanoparticles to the photoanode, and then flow through an external circuit to the counter electrode, generating an electric current.
Dye Regeneration: The oxidized dye (P⁺) is reduced back to its ground state (P) by accepting an electron from the iodide (I⁻) ions in the electrolyte.
2P⁺ + 3I⁻ → 2P + I₃⁻
Electrolyte Regeneration: The resulting triiodide (I₃⁻) diffuses to the counter electrode, where it is reduced back to iodide (I⁻) by the electrons arriving from the external circuit.
I₃⁻ + 2e⁻ (from counter electrode) → 3I⁻
Table 2: Key Electron Transfer Processes in a Porphyrin-Sensitized DSSC
| Step | Process | Description | Reference |
| 1 | Excitation | Dye absorbs a photon and enters an excited state. | researchgate.net |
| 2 | Injection | Excited dye injects an electron into the TiO₂ conduction band. | researchgate.netaip.org |
| 3 | Regeneration | Oxidized dye is reduced by the electrolyte's redox mediator. | aip.org |
| 4 | Recombination (Loss) | Injected electron recombines with the oxidized dye or electrolyte. | researchgate.net |
Fundamental Studies in Photon Upconversion Processes via Triplet-Triplet Annihilation (TTA)
meso-Tetratolylporphyrin-Pt(II) is a key compound in the study of photon upconversion via Triplet-Triplet Annihilation (TTA-UC). This process converts two low-energy photons into one higher-energy photon, a phenomenon with potential applications in solar energy harvesting and biological imaging. bohrium.comresearchgate.netrsc.org TTA-UC is a bimolecular process that relies on the interaction between two different types of molecules: a sensitizer and an annihilator (also called an emitter). chalmers.se
In this system, meso-Tetratolylporphyrin-Pt(II) functions as the sensitizer . Its role is to efficiently absorb low-energy light and produce a long-lived triplet state. The process unfolds as follows: bohrium.comchalmers.se
Sensitizer Excitation: A sensitizer molecule (S), the Pt(II) porphyrin, absorbs a low-energy photon, promoting it to its first singlet excited state (¹S*).
Intersystem Crossing (ISC): The sensitizer undergoes very efficient ISC to its first triplet state (³S*). This is a hallmark of heavy metal complexes like Pt(II) porphyrins.
Triplet Energy Transfer (TET): The triplet sensitizer (³S) collides with a ground-state annihilator molecule (A), transferring its triplet energy. This returns the sensitizer to its ground state (S) and creates a triplet-state annihilator (³A).
Triplet-Triplet Annihilation (TTA): Two triplet-state annihilator molecules (³A) diffuse and collide. Through TTA, they pool their energy. One annihilator returns to its ground state (A), while the other is promoted to its first singlet excited state (¹A).
Upconverted Emission: The excited singlet annihilator (¹A*) decays back to its ground state by emitting a high-energy photon (upconverted fluorescence). This emitted light has a shorter wavelength (higher energy) than the light initially absorbed by the sensitizer.
The efficiency of TTA-UC is critically dependent on the properties of the sensitizer. meso-Tetratolylporphyrin-Pt(II) is an ideal sensitizer because of its high triplet quantum yield, long triplet lifetime, and strong absorption of visible light, ensuring efficient energy transfer to the annihilator. nih.gov This technology could enhance the efficiency of photovoltaic devices by converting low-energy solar photons, which would otherwise be wasted, into higher-energy photons that can be effectively utilized by the solar cell. researchgate.netrsc.org
Table 3: The TTA Photon Upconversion Mechanism
| Step | Process | Reaction | Role of Pt(II) Porphyrin |
| 1 | Absorption & ISC | S + hν → ¹S* → ³S | Absorbs low-energy photon and efficiently forms a triplet state. |
| 2 | Energy Transfer | ³S + A → S + ³A | Transfers triplet energy to the annihilator molecule. |
| 3 | Annihilation | ³A + ³A* → ¹A* + A | Not directly involved. |
| 4 | Emission | ¹A* → A + hν' (high energy) | Not directly involved. |
Table 4: List of Compounds
| Abbreviation/Name | Full Chemical Name |
| meso-Tetratolylporphyrin-Pt(II) | meso-Tetra(p-tolyl)porphyrinato)platinum(II) |
| Pt(TDCPP) | meso-tetra(2,6-dichlorophenyl)porphyrin Platinum(II) |
| Pt(TFMPP) | meso-tetra(3,5-bis(trifluoromethyl)phenyl)porphyrin Platinum(II) |
| Pt(Br₈TMP) | meso-tetramesityl-β-octabromoporphyrin Platinum(II) |
| TiO₂ | Titanium Dioxide |
| I⁻/I₃⁻ | Iodide/Triiodide |
| FTO | Fluorine-doped Tin Oxide |
| ITO | Indium Tin Oxide |
Future Research Trajectories and Interdisciplinary Opportunities
Design and Synthesis of Novel Hybrid Porphyrin-Platinum Architectures
The functional capacity of meso-Tetratolylporphyrin-Pt(II) can be significantly expanded through the strategic design and synthesis of novel hybrid architectures. Research is moving beyond simple molecular structures to create complex, multi-component systems with tailored properties. One promising direction is the development of porphyrin-based framework solids. acs.org By using porphyrin units with functional groups like carboxylic acids, researchers can construct stable, three-dimensional coordination polymers with bridging metal ions, creating porous materials with potential applications in catalysis and gas storage. acs.org
Another key strategy involves the covalent or non-covalent integration of the Pt(II)-porphyrin core with other functional materials. The combination with two-dimensional materials, such as graphene and its derivatives, has attracted considerable attention. acs.org This synergy arises from the charge transfer interactions between the delocalized π-electron systems of graphene and the porphyrin macrocycle, offering a powerful platform for enhanced photocatalysis. acs.org
Furthermore, the post-functionalization of the porphyrin ring using advanced organometallic methodologies is a rapidly evolving field. acs.org Techniques like iridium-catalyzed direct C–H borylation allow for the precise installation of various substituents onto the porphyrin periphery. acs.org This enables fine-tuning of the molecule's electronic properties and the attachment of other functional units, such as chromophores, to create highly elaborated structures. For example, new Pt(II)-porphyrins have been synthesized with conjugated naphthalimide (NI) units, which act as energy donors to the porphyrin core through Förster resonance energy transfer (FRET), enhancing their light-harvesting capabilities. rsc.orgresearchgate.net
Advanced Spectroscopic Techniques for Real-Time Mechanistic Interrogation
Understanding the complex mechanisms underlying the function of meso-Tetratolylporphyrin-Pt(II) in various applications requires sophisticated analytical tools. Advanced spectroscopic techniques are crucial for probing the electronic structure and real-time dynamics of these molecules during chemical processes. numberanalytics.com A powerful method for studying the platinum center directly is X-ray Absorption Spectroscopy (XAS). rsc.orguit.no Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) provide precise information on the oxidation state and local coordination environment of the platinum ion. rsc.orguit.no For instance, a Pt L3-edge XAS study on related platinum porphyrinoids revealed specific shifts in edge energies corresponding to changes in the metal's formal oxidation state from Pt(II) to Pt(IV), providing direct insight into redox processes. rsc.org
The following table presents structural parameters for platinum porphyrin complexes determined through a combination of EXAFS analysis and theoretical calculations, illustrating the precision of these techniques.
| Compound | Bond | EXAFS Distance (Å) | DFT-Calculated Distance (Å) |
| PtII[TpCF3PP] | Pt–N | 2.01 | - |
| PtIV[TpCF3PP]Cl2 | Pt–N | 2.03 | - |
| PtIV[TpCF3PP]Cl2 | Pt–Cl | 2.31 | - |
| Data sourced from studies on meso-tetrakis(p-trifluoromethylphenyl)porphyrin complexes, which are structurally analogous to tolyl-substituted porphyrins. uit.no |
In addition to ground-state characterization, time-resolved spectroscopic methods are vital for understanding the excited-state dynamics that govern photocatalytic activity. Techniques such as time-resolved fluorescence and phosphorescence spectroscopy are used to measure the lifetimes and quantum yields of the singlet and triplet excited states that are central to the function of Pt(II)-porphyrins. rsc.orgresearchgate.net
Theoretical Modeling for Predictive Material Design and Performance Optimization
Theoretical and computational modeling has become an indispensable tool for accelerating the design of new porphyrin-based materials. Density Functional Theory (DFT) calculations are frequently employed to predict the geometric, electronic, and photophysical properties of these complexes before their synthesis. rsc.orgrsc.org These models can provide critical insights into molecular orbital energies, absorption spectra, and the thermodynamic driving forces for catalytic reactions. rsc.org
The true power of theoretical modeling is realized when it is used in close concert with experimental techniques. For example, DFT calculations have been used to rationalize complex experimental data from X-ray absorption spectroscopy. rsc.org In one study, DFT-based Hirshfeld analysis revealed that the formal two-electron oxidation of a Pt(II) porphyrin to a Pt(IV) species was not purely metal-centered; a substantial degree of oxidation was also localized on the porphyrin ligand, an insight that would be difficult to obtain from experimental data alone. rsc.org This synergy allows for a much deeper understanding of structure-property relationships. Such predictive power enables researchers to screen potential candidate molecules computationally, optimizing them for desired characteristics like light absorption range or redox potential, thereby guiding synthetic efforts toward the most promising targets.
Exploration of New Catalytic Paradigms beyond Current Scope
The catalytic potential of meso-Tetratolylporphyrin-Pt(II) and related complexes is a major driver of current research. A significant paradigm emerging is their use as single-component photocatalysts for hydrogen evolution from water. rsc.org Traditionally, such systems require a photosensitizer, a catalyst, and a sacrificial electron donor. However, Pt(II)-porphyrins possessing long-lived triplet excited states can perform both light-harvesting and catalytic functions, eliminating the need for a separate co-catalyst. rsc.orgresearchgate.net This is a significant step towards simplifying and improving the efficiency of artificial photosynthesis systems. researchgate.net
The following table summarizes the photocatalytic performance of two such Pt(II)-porphyrin derivatives, highlighting how molecular design impacts efficiency.
| Compound | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (μs) | H2 Evolution Rate (ηH2) (μmol g−1 h−1) |
| PtT(p-NI)PP | 14% | 1.1 | 300 |
| PtD(p-NI)PP | 41% | 2.7 | 750 |
| Data sourced from a study on naphthalimide-conjugated Pt(II)-porphyrins. rsc.orgresearchgate.net |
Beyond hydrogen production, the fundamental properties of these platinum complexes suggest their utility in other catalytic transformations. Metalloporphyrins are known to be effective catalysts for a variety of reactions, including key industrial processes. catalysis.blog Future research could explore the application of meso-Tetratolylporphyrin-Pt(II) in electrocatalytic processes such as the oxygen reduction reaction (ORR) for fuel cells or the carbon dioxide reduction reaction (CO2RR) to produce value-added chemicals. catalysis.blog Furthermore, their ability to mimic heme enzymes opens avenues for their use in selective oxidation reactions of organic substrates. catalysis.blog
Integration with Emerging Technologies in Energy and Sensing Platforms
The robust nature and versatile functionality of meso-Tetratolylporphyrin-Pt(II) make it a prime candidate for integration into next-generation technologies. In the energy sector, its application as a photocatalyst for hydrogen production is a key area of development. rsc.org By incorporating these molecules into larger systems, such as anchoring them to semiconductor electrodes or embedding them in conductive polymers, more efficient photoelectrochemical cells for water splitting can be realized. rsc.org
In addition to energy, the strong phosphorescence of Pt(II)-porphyrins, which is sensitive to the presence of oxygen, makes them highly suitable for developing advanced optical sensors. This property can be harnessed to create sensors for dissolved oxygen in biological systems or for monitoring oxygen levels in industrial processes. The continued design of new hybrid architectures will likely lead to even more sophisticated sensing platforms with enhanced sensitivity and selectivity.
Q & A
Q. Methodological Answer :
- UV-Vis-NIR : Confirm Pt(II) insertion via Soret band redshift (~10–15 nm compared to free-base) and Q-band splitting .
- ¹H NMR : Detect aryl substituent environments (δ 8.2–8.8 ppm for β-pyrrolic protons; loss of NH signals post-metalation) .
- Mass spectrometry (MALDI-TOF) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~960–980) and isotopic patterns for Pt .
- XPS : Validate Pt oxidation state (Pt 4f7/2 binding energy ~72–74 eV) and coordination geometry .
Advanced: What mechanistic approaches are used to study the catalytic activity of meso-Tetratolylporphyrin-Pt(II) in oxidation reactions?
Q. Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using C-H vs. C-D bonds to identify rate-determining steps .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates during catalytic cycles (e.g., O-centered radicals in O₂ activation) .
- DFT calculations : Model Pt(II)-substrate interactions (e.g., bond lengths, charge transfer) using Gaussian09 with B3LYP functional .
Advanced: How should researchers address conflicting reports on the catalytic efficiency of meso-Tetratolylporphyrin-Pt(II) in CO₂ reduction?
Methodological Answer :
Contradictions may stem from:
- Electrode composition : Compare Pt loading on carbon cloth vs. graphene; use cyclic voltammetry (CV) to assess overpotential differences .
- Ligand effects : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to correlate substituents with turnover frequency (TOF) .
- Operando spectroscopy : Employ Raman or FTIR during catalysis to monitor intermediate species and Pt oxidation state changes .
Basic: What strategies enhance the stability of meso-Tetratolylporphyrin-Pt(II) under physiological conditions for biomedical applications?
Q. Methodological Answer :
- Peripheral functionalization : Introduce sulfonate groups (-SO₃H) to improve aqueous solubility and reduce aggregation .
- Encapsulation : Use PLGA nanoparticles (50–100 nm diameter) to protect against enzymatic degradation; confirm stability via size-exclusion chromatography (SEC) .
- pH titration : Assess stability across pH 5–8 using UV-Vis monitoring of Soret band integrity .
Advanced: How to design experiments to evaluate the singlet oxygen generation efficiency of meso-Tetratolylporphyrin-Pt(II) for photodynamic therapy (PDT)?
Q. Methodological Answer :
- Singlet oxygen (¹O₂) quantification : Use 1,3-diphenylisobenzofuran (DPBF) as a chemical probe; monitor absorbance decay at 410 nm under LED irradiation (λ = 630 nm, 50 mW/cm²) .
- Comparative studies : Benchmark against Zn(II)-porphyrin standards with known ΦΔ values .
- Cell-based assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) under dark vs. light conditions to isolate phototoxicity .
Advanced: What statistical methods are appropriate for analyzing inconsistencies in cytotoxicity data across multiple studies?
Q. Methodological Answer :
- Meta-analysis : Aggregate data from ≥10 studies using random-effects models (RevMan software) to account for heterogeneity .
- Sensitivity analysis : Exclude outliers via Grubbs’ test (α = 0.05) and reassess effect sizes .
- Multivariate regression : Corporate variables like cell type, incubation time, and Pt(II) concentration as covariates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
